molecular formula C32H39IN2O4 B12305776 N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide

N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide

Cat. No.: B12305776
M. Wt: 642.6 g/mol
InChI Key: JAYNHBKHWBZEMW-UHFFFAOYSA-N
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Description

N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final steps often involve etherification and amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings.

Properties

Molecular Formula

C32H39IN2O4

Molecular Weight

642.6 g/mol

IUPAC Name

N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide

InChI

InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37)

InChI Key

JAYNHBKHWBZEMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C

Origin of Product

United States

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